

An In-depth Technical Guide to 2-Methyl-1-pentene

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Compound of Interest

Compound Name: 2-Methyl-1-pentene

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Introduction

2-Methyl-1-pentene is an unsaturated aliphatic hydrocarbon with the chemical formula C_6H_{12} . [1][2] As a member of the alkene family, its reactivity is primarily defined by the carbon-carbon double bond, making it a valuable starting material and intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and key reaction protocols relevant to research and development.

IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is 2-methylpent-1-ene.[1][3] It is an isomer of hexene. The structure consists of a five-carbon (pentene) chain with a double bond at the first carbon (position 1) and a methyl group substituent at the second carbon (position 2).

Chemical Structure:

SMILES:CCCC(C)=C InChI Key:WWUVJRULCWHUSA-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Data

Quantitative data for **2-methyl-1-pentene** is summarized in the table below for easy reference and comparison. This data is crucial for experimental design, purification, and structural

elucidation.

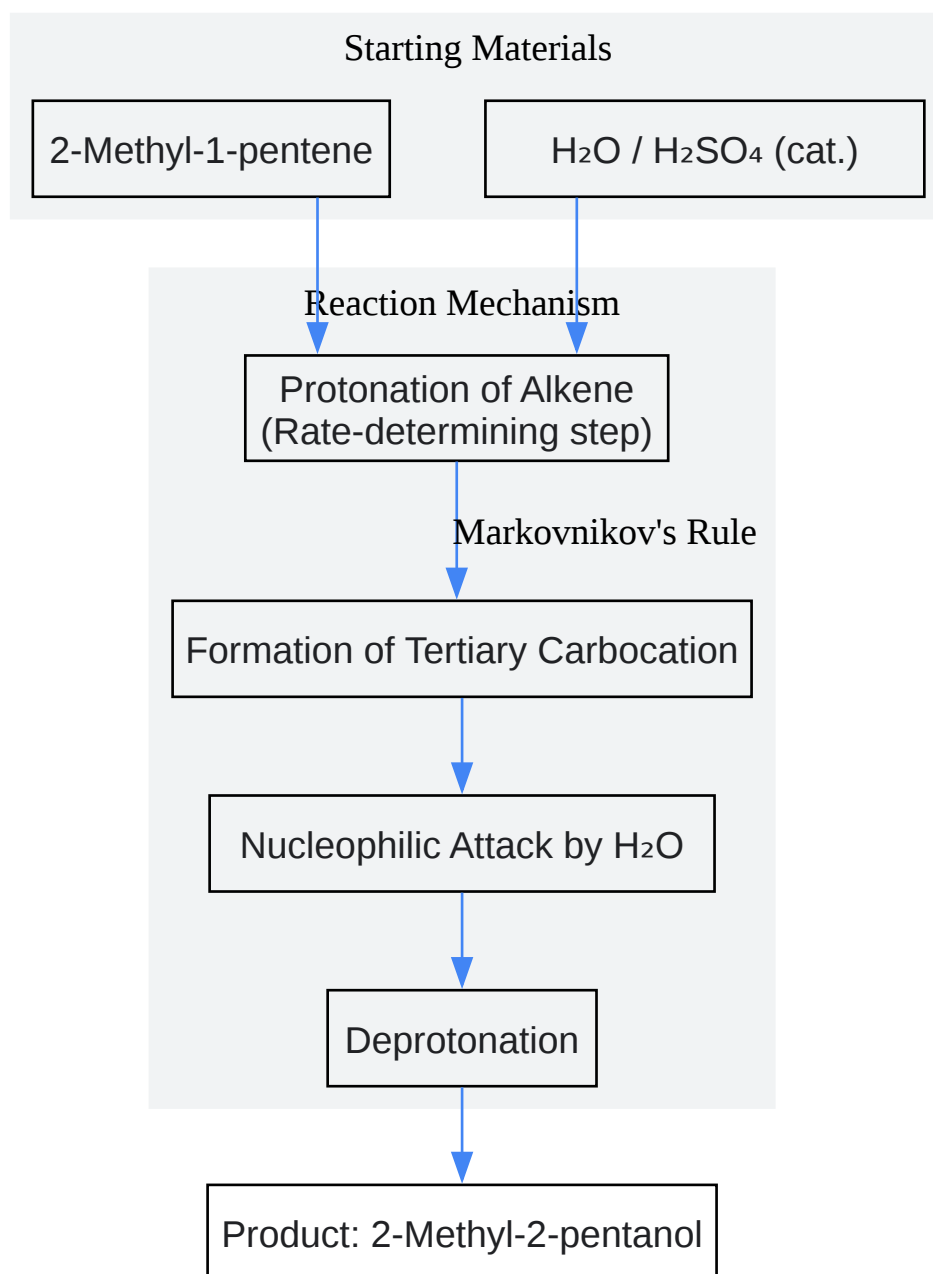
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂	[1][2]
Molecular Weight	84.16 g/mol	[1]
CAS Number	763-29-1	[1]
Appearance	Colorless liquid	[1][4]
Boiling Point	62 °C (143.8 °F) at 760 mmHg	[1][4][5]
Melting Point	-136 °C (-212.3 °F)	[1][5][6]
Density	0.682 g/mL at 25 °C	[4][6]
Refractive Index (n ²⁰ /D)	1.392	[4][6]
Vapor Pressure	195 mmHg at 20 °C	[1]
Flash Point	-27 °C (-16.6 °F)	[1][5][6]
Autoignition Temperature	300 °C (572 °F)	[1][5]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene	[4]
¹ H NMR (CDCl ₃ , shifts in ppm)	~0.90 (t), ~1.46 (m), ~1.70 (s), ~1.98 (t), ~4.68 (s)	[7]
IR Spectrum (selected peaks)	Data available from NIST and Coblentz Society collections	[8]
Mass Spectrum (EI)	Major fragments (m/z) reported as 85, 83, 57, 69, 71	[1]

Key Reactions and Experimental Protocols

The reactivity of **2-methyl-1-pentene** is dominated by electrophilic additions across the double bond. The substitution pattern of the double bond dictates the regioselectivity of these reactions, typically following Markovnikov's rule.

Acid-Catalyzed Hydration to form 2-Methyl-2-pentanol

The acid-catalyzed addition of water to **2-methyl-1-pentene** proceeds via a stable tertiary carbocation intermediate, yielding 2-methyl-2-pentanol as the major product in accordance with Markovnikov's rule.



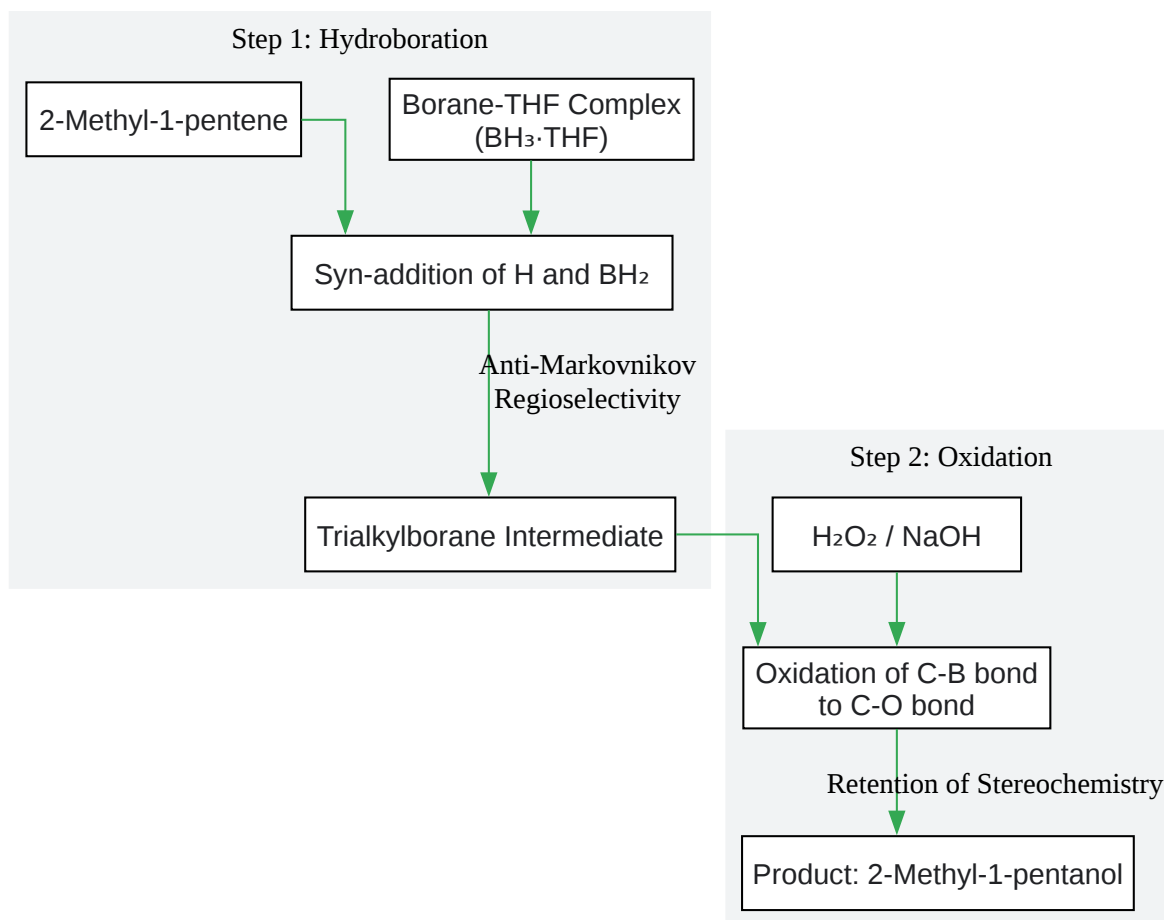
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Caption: Workflow of the acid-catalyzed hydration of **2-methyl-1-pentene**.

- Objective: To synthesize 2-methyl-2-pentanol from **2-methyl-1-pentene**.
- Procedure:
 - To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add a solution of dilute sulfuric acid.
 - While stirring vigorously, slowly add **2-methyl-1-pentene** (1.0 equivalent) to the acid solution.[9]
 - Seal the flask and allow the mixture to stir vigorously. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
 - Continue stirring until the reaction is complete (typically 1-2 hours).
 - Quench the reaction by adding a sufficient amount of water.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether.
 - Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by fractional distillation.

Hydroboration-Oxidation to form 2-Methyl-1-pentanol

In contrast to acid-catalyzed hydration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond. This two-step, one-pot reaction sequence yields the primary alcohol, 2-methyl-1-pentanol.



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Caption: Reaction pathway for the hydroboration-oxidation of an alkene.

- Objective: To synthesize 2-methyl-1-pentanol from **2-methyl-1-pentene**.
- Procedure:
 - Glassware Preparation: Ensure all glassware is thoroughly flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) as borane reacts with water.[5]

- Hydroboration: To a dry round-bottom flask containing **2-methyl-1-pentene** (1.0 equivalent) under an inert atmosphere, add a solution of borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, ~0.4 equivalents) dropwise at 0 °C.^[10] Allow the mixture to stir at room temperature for 1-2 hours.
- Oxidation: Cool the flask back to 0 °C. Slowly and carefully add a 3M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H_2O_2).^[5] The addition is exothermic and should be controlled to keep the temperature below 50 °C.^[5]
- Stir the reaction mixture at room temperature for at least 1 hour.
- Workup: Dilute the mixture with water and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The resulting crude 2-methyl-1-pentanol can be purified via flash column chromatography on silica gel.

Safety and Handling

2-Methyl-1-pentene is a highly flammable liquid with a low flash point.^{[1][4][5]} It should be handled in a well-ventilated fume hood, away from ignition sources.^[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Vapors may be irritating and can have anesthetic effects at high concentrations.^{[1][11]} It may react vigorously with strong oxidizing agents.^{[1][4][5]}

Conclusion

2-Methyl-1-pentene serves as a versatile C_6 building block in organic chemistry. Its well-defined reactivity, particularly in electrophilic addition reactions, allows for the regioselective synthesis of different substituted pentanes. The protocols and data provided in this guide offer a technical foundation for professionals engaged in chemical synthesis and development.

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